9-Hydroxy-11-demethylellipticine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-11-demethylellipticine typically involves the modification of the ellipticine structure. One common approach is the hydroxylation at the 9-position of ellipticine, followed by demethylation at the 11-position . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
9-Hydroxy-11-demethylellipticine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-11-demethylellipticine involves multiple pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and thereby inhibiting cell division.
Oxidative Stress: The compound induces oxidative stress within cells, leading to apoptosis.
Comparison with Similar Compounds
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: Another derivative with similar biological activity.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to phase II clinical trials.
Uniqueness: 9-Hydroxy-11-demethylellipticine stands out due to its specific modifications, which enhance its cytotoxic activity and make it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
77253-64-6 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-12-4-5-17-8-10(12)6-14-13-7-11(19)2-3-15(13)18-16(9)14/h2-8,18-19H,1H3 |
InChI Key |
JYUPGHDIRBJNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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